molecular formula C13H19NO2 B2931290 (R)-2-(3,4-dimethoxybenzyl)pyrrolidine CAS No. 134454-21-0

(R)-2-(3,4-dimethoxybenzyl)pyrrolidine

Cat. No.: B2931290
CAS No.: 134454-21-0
M. Wt: 221.3
InChI Key: PVZYPDMLAMMCDC-LLVKDONJSA-N
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Description

(R)-2-(3,4-dimethoxybenzyl)pyrrolidine (CAS 1241683-59-9) is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a privileged scaffold in pharmaceuticals, valued for its saturated, three-dimensional structure and the ability to influence key physicochemical parameters of drug candidates, such as solubility and lipophilicity . The presence of a chiral center in this molecule is particularly important for generating selective ligands for enantioselective biological targets . This compound serves as a versatile building block for the synthesis of more complex molecules. Structurally related pyrrolidine derivatives demonstrate a wide range of biological activities. For instance, hybrids incorporating a pyrrolidine ring and a 3,4-dimethoxybenzyl group have been investigated as potent antimalarial agents in combination with artemisinin-based therapies . Furthermore, the pyrrolidine scaffold is found in compounds studied for targeting fibroblast activation protein (FAP), a promising target for cancer diagnostics and therapy . This product is intended for research purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

(2R)-2-[(3,4-dimethoxyphenyl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-12-6-5-10(9-13(12)16-2)8-11-4-3-7-14-11/h5-6,9,11,14H,3-4,7-8H2,1-2H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZYPDMLAMMCDC-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2CCCN2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@H]2CCCN2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Enantioselective Synthetic Methodologies for R 2 3,4 Dimethoxybenzyl Pyrrolidine

Strategies for Pyrrolidine (B122466) Ring Formation with Enantiocontrol

The construction of the chiral pyrrolidine ring is a critical aspect of the synthesis of (R)-2-(3,4-dimethoxybenzyl)pyrrolidine. Various strategies have been developed to achieve high levels of enantioselectivity in the formation of this heterocyclic system.

Chiral Pool Approaches Utilizing (R)-Configured Precursors

Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials. slideshare.net For the synthesis of (R)-2-substituted pyrrolidines, (R)-proline is an ideal and commonly utilized precursor. nih.govresearchgate.net The inherent stereochemistry of the starting material directs the configuration of the final product.

A plausible synthetic route commencing from (R)-proline would typically involve the initial protection of the amine and reduction of the carboxylic acid to the corresponding alcohol, yielding (R)-prolinol. This transformation is often achieved with reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄). nih.govresearchgate.net The resulting (R)-prolinol can then be further functionalized. The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate a subsequent nucleophilic substitution with a 3,4-dimethoxybenzyl organometallic reagent. Alternatively, oxidation of the alcohol to an aldehyde, followed by a Wittig-type reaction and subsequent reduction, can also be employed to introduce the benzyl (B1604629) moiety.

StepReagents and ConditionsIntermediate/ProductTypical Yield
1. N-protection of (R)-prolineBoc₂O, NaOH, H₂O/DioxaneN-Boc-(R)-proline>95%
2. Reduction of carboxylic acidLiAlH₄, THF, 0 °C to rtN-Boc-(R)-prolinol80-90%
3. Activation of hydroxyl groupTsCl, Pyridine, 0 °CN-Boc-(R)-prolinol tosylate85-95%

Asymmetric Cyclization Reactions

Asymmetric cyclization reactions offer a powerful alternative to chiral pool approaches, constructing the chiral pyrrolidine ring from achiral or prochiral precursors through the influence of a chiral catalyst or auxiliary.

Transition metal-catalyzed cycloaddition reactions, particularly [3+2] cycloadditions of azomethine ylides with alkenes, are a highly effective method for the enantioselective synthesis of substituted pyrrolidines. ua.esresearchgate.net In this approach, a chiral metal complex, often involving silver (Ag) or copper (Cu), coordinates to the reactants, creating a chiral environment that directs the stereochemical outcome of the cycloaddition. ua.es The choice of the metal, chiral ligand, and reaction conditions is crucial for achieving high diastereo- and enantioselectivity. For the synthesis of this compound, a suitable dipolarophile would be 3,4-dimethoxystyrene, reacting with an azomethine ylide precursor in the presence of a chiral catalyst system.

Catalyst SystemDipolarophileAzomethine Ylide PrecursorTypical ee
AgOAc / (R)-Tol-BINAPSubstituted AlkenesIminoesters>90%
Cu(OTf)₂ / (S,S)-f-spiroBOXElectron-deficient AlkenesGlycine Iminoestersup to 99%

The intramolecular amination of C-H bonds is a direct and atom-economical method for the formation of N-heterocycles. organic-chemistry.org The development of chiral catalysts for this transformation allows for the enantioselective synthesis of pyrrolidines. Rhodium-based catalysts, in particular, have shown great promise in this area. An acyclic amine precursor containing a 3,4-dimethoxybenzyl group and a tethered alkyl chain can be cyclized in the presence of a chiral rhodium catalyst, which facilitates the C-H activation and subsequent C-N bond formation with high stereocontrol.

Reductive Amination Routes with Chiral Induction

Intramolecular reductive amination of γ-amino ketones or keto acids is another versatile strategy for the synthesis of 2-substituted pyrrolidines. The enantioselectivity can be induced by using a chiral reducing agent or, more commonly, by employing biocatalysis. Engineered enzymes, such as imine reductases (IREDs) and reductive aminases (RedAms), can catalyze the asymmetric reduction of an intermediate cyclic imine, which is formed in situ from the acyclic precursor. semanticscholar.org By selecting the appropriate enzyme, it is possible to achieve high conversion and excellent enantiomeric excess for the desired (R)-enantiomer. semanticscholar.org

A typical substrate for such a biocatalytic reductive amination would be a 1-(3,4-dimethoxyphenyl)-5-aminopentan-2-one derivative. The enzyme would then selectively reduce the endocyclic imine to furnish this compound.

Stereoselective Introduction of the 3,4-Dimethoxybenzyl Moiety

An alternative synthetic paradigm involves the stereoselective introduction of the 3,4-dimethoxybenzyl group onto a pre-existing chiral pyrrolidine scaffold. This approach often relies on the diastereoselective functionalization of a chiral pyrrolidine derivative.

One common strategy is the alkylation of a chiral enolate derived from an N-protected proline ester. The stereochemical outcome of the alkylation is controlled by the chiral environment of the enolate, which directs the approach of the electrophile, in this case, 3,4-dimethoxybenzyl halide. The bulky protecting group on the nitrogen atom and the choice of reaction conditions, such as the base and solvent, play a crucial role in determining the diastereoselectivity of the reaction.

Another powerful method involves the diastereoselective addition of a Grignard reagent to a chiral iminium ion or a related electrophilic species derived from a chiral pyrrolidine precursor. nih.gov For instance, an N-protected (R)-pyrrolidine-2-carboxaldehyde or a derivative thereof can react with 3,4-dimethoxybenzylmagnesium bromide. The stereochemistry of the newly formed stereocenter is dictated by the existing stereocenter at the 2-position of the pyrrolidine ring, often proceeding with high diastereoselectivity due to steric or chelation control.

PrecursorReagentConditionsDiastereomeric Ratio (d.r.)
N-Boc-(R)-proline methyl esterLDA, then 3,4-dimethoxybenzyl bromideTHF, -78 °CVaries, can be >90:10
N-Protected (R)-pyrrolidine-2-carboxaldehyde3,4-Dimethoxybenzylmagnesium bromideEt₂O or THF, -78 °C to rtOften high, >95:5

Asymmetric Alkylation Reactions

Asymmetric alkylation represents a powerful strategy for the enantioselective synthesis of α-substituted cyclic amines. This approach typically involves the use of a chiral auxiliary to direct the stereochemical outcome of the alkylation of a prochiral enolate or equivalent. The auxiliary is a chiral molecule that is temporarily incorporated into the substrate, induces diastereoselectivity in a subsequent reaction, and is then removed to yield the enantiomerically enriched product.

One common strategy employs chiral oxazolidinones, such as those developed by Evans. williams.edu In a hypothetical synthetic route, a chiral oxazolidinone auxiliary could be acylated with a precursor that will ultimately form the pyrrolidine ring. The resulting N-acyloxazolidinone can be deprotonated with a strong base, like sodium bis(trimethylsilyl)amide (NaHMDS), to form a rigid, chelated (Z)-enolate. This enolate's conformation is sterically biased by the substituent on the chiral auxiliary. Subsequent alkylation with an electrophile, in this case, 3,4-dimethoxybenzyl bromide, would occur preferentially from the less hindered face, leading to a new stereocenter with a high degree of diastereoselectivity. williams.edu After the alkylation step, the chiral auxiliary is cleaved, and further synthetic manipulations would lead to the cyclization and formation of the target this compound.

Another well-established class of chiral auxiliaries is based on pseudoephedrine. wikipedia.org A carboxylic acid precursor can be condensed with (R,R)- or (S,S)-pseudoephedrine to form the corresponding amide. Deprotonation of the α-proton generates an enolate whose facial selectivity is directed by the chiral scaffold. Alkylation with 3,4-dimethoxybenzyl bromide, followed by reduction and cyclization, would furnish the desired chiral pyrrolidine.

Table 1: Representative Asymmetric Alkylations using Chiral Auxiliaries (Analogous Systems)

Chiral Auxiliary Electrophile Base Diastereomeric Ratio (d.r.) Reference
(4R,5S)-4-methyl-5-phenyloxazolidinone Benzyl bromide NaHMDS >95:5 williams.edu
(S)-4-benzyl-2-oxazolidinone Allyl iodide NaHMDS 98:2 williams.edu
(1R,2S)-Pseudoephedrine glycinamide Isopropyl iodide LiHMDS 95:5 wikipedia.org
(1R,2S)-Ephedrine derivative Methyl iodide LDA 98:2 wikipedia.org

Cross-Coupling Strategies for Aryl/Benzyl Group Installation

Modern cross-coupling reactions offer powerful tools for the formation of carbon-carbon bonds. While less common for direct C-alkylation with benzyl halides in this context, strategies involving organometallic reagents are plausible. A potential, though not widely documented, approach for the synthesis of 2-(3,4-dimethoxybenzyl)pyrrolidine could involve a Negishi-type cross-coupling. This would entail the reaction of a 2-halopyrrolidine derivative (e.g., N-protected 2-bromopyrrolidine) with a pre-formed organozinc reagent, (3,4-dimethoxybenzyl)zinc chloride, in the presence of a palladium catalyst.

More established are methods for the synthesis of 2-arylpyrrolidines, which are structurally related. For instance, copper-catalyzed intermolecular carboamination of vinylarenes with potassium N-carbamoyl-β-aminoethyltrifluoroborates has been reported to produce 2-arylpyrrolidines. nih.gov This type of [3+2] annulation strategy builds the ring system while simultaneously installing the aryl substituent. Applying this logic, a reaction could potentially be designed where a precursor containing the 3,4-dimethoxybenzyl group is coupled with a three-carbon component to form the pyrrolidine ring.

Chiral Resolution Techniques for Enantiomeric Enrichment

When an asymmetric synthesis is not feasible or efficient, the resolution of a racemic mixture of 2-(3,4-dimethoxybenzyl)pyrrolidine is a common and practical alternative for obtaining the desired (R)-enantiomer. This involves separating the enantiomers, often by converting them into diastereomers with different physical properties.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a highly effective method that leverages the stereoselectivity of enzymes, most commonly lipases, to differentiate between enantiomers in a racemic mixture. rsc.org The enzyme selectively catalyzes a reaction (e.g., acylation or hydrolysis) on one enantiomer at a much faster rate than the other, allowing for the separation of a fast-reacting enantiomer (as the product) from the unreacted, slow-reacting enantiomer (as the starting material). wikiwand.com

For a racemic mixture of a derivative of 2-(3,4-dimethoxybenzyl)pyrrolidine, such as an N-acylated precursor, a lipase (B570770) could be used to selectively hydrolyze the (R)- or (S)-acyl group. Alternatively, and more commonly for amines, a related alcohol precursor can be resolved. For example, racemic N-Boc-2-(hydroxymethyl)pyrrolidine could be subjected to lipase-catalyzed acylation. The enzyme would selectively acylate one enantiomer, leaving the other enantiomer as the unreacted alcohol. After separation of the acylated and non-acylated compounds, the desired enantiomer can be converted to the final target.

Lipases such as Candida antarctica Lipase B (CALB, often immobilized as Novozym® 435), Pseudomonas cepacia lipase (PCL), and Pseudomonas fluorescens lipase (PFL) are frequently used for these transformations. rsc.orgnih.gov The choice of acyl donor (e.g., vinyl acetate, isopropenyl acetate) and solvent (e.g., toluene, methyl tert-butyl ether) is crucial for achieving high enantioselectivity (expressed as the enantiomeric ratio, E) and conversion. whiterose.ac.uk A significant advantage of EKR is its operation under mild conditions, which minimizes the risk of racemization or side reactions. whiterose.ac.uk

Table 2: Common Enzymes and Conditions for Enzymatic Kinetic Resolution of Alcohols/Amines

Enzyme Typical Substrate Reaction Type Acyl Donor Solvent Enantiomeric Ratio (E) Reference
Novozym® 435 (CALB) Secondary Alcohols Acylation Vinyl Acetate Toluene >200 nih.gov
Pseudomonas fluorescens Lipase (PFL) Secondary Alcohols Acylation Vinyl Acetate Hexane >200 researchgate.net
Pseudomonas cepacia Lipase (PCL) Morita-Baylis-Hillman Adducts Hydrolysis - Buffer/Acetone >200 nih.gov
Candida rugosa Lipase (CRL) Racemic Amines Acylation Ethyl Acetate Diisopropyl ether >100 rsc.org

Diastereomeric Salt Formation and Recrystallization

The formation of diastereomeric salts is a classical and industrially scalable method for resolving racemic bases like 2-(3,4-dimethoxybenzyl)pyrrolidine. wikipedia.org This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a chiral resolving agent. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. wikipedia.org

Commonly used chiral resolving agents for amines include L-(+)-tartaric acid, D-(-)-tartaric acid, (-)-O,O'-dibenzoyl-L-tartaric acid (DBTA), and (+)-camphorsulfonic acid. The choice of resolving agent and solvent system is critical and often determined empirically through screening. gavinpublishers.comrsc.org

The process involves dissolving the racemic amine and the resolving agent in a suitable solvent. Upon cooling or concentration, the less soluble diastereomeric salt preferentially crystallizes out of the solution, while the more soluble diastereomer remains in the mother liquor. The crystallized salt is then isolated by filtration and can be further purified by recrystallization to achieve high diastereomeric purity. Finally, the chiral acid is neutralized with a base (e.g., sodium hydroxide) to liberate the free, enantiomerically pure (R)-amine. The resolving agent can often be recovered and reused.

Table 3: Common Chiral Resolving Agents for Amines

Resolving Agent Type Typical Solvents for Crystallization
L-(+)-Tartaric Acid Acid Methanol, Ethanol, Water
D-(-)-Tartaric Acid Acid Methanol, Ethanol, Isopropanol
(-)-O,O'-Dibenzoyl-L-tartaric acid (DBTA) Acid Acetonitrile, Acetone, Ethyl Acetate
(+)-O,O'-Di-p-toluoyl-D-tartaric acid (DPTTA) Acid Ethanol, Methanol/Water
(1S)-(+)-10-Camphorsulfonic acid Acid Isopropanol, Ethyl Acetate

Optimization and Scale-Up of Synthetic Processes for this compound

The transition of a synthetic route from laboratory scale to industrial production requires rigorous optimization to ensure efficiency, safety, cost-effectiveness, and reproducibility. Key goals include maximizing yield, minimizing waste, and ensuring high enantiomeric purity.

Process Efficiency and Yield Enhancement

For asymmetric synthesis routes, optimization focuses on parameters that affect catalytic activity and selectivity. This includes minimizing the loading of expensive chiral auxiliaries or catalysts, optimizing reaction temperature to balance reaction rate and selectivity, and selecting cost-effective and environmentally benign solvents and reagents. For alkylation reactions, controlling the rate of addition of reagents can be crucial to minimize side reactions and improve diastereoselectivity.

For enzymatic resolutions, process optimization involves screening for the most effective and stable enzyme, which may include using immobilized enzymes for easier recovery and reuse. nih.gov Reaction parameters such as temperature, pH, and substrate concentration are optimized to achieve the highest possible enantioselectivity (E value) and a conversion rate as close to 50% as possible in the shortest time. The development of continuous flow reactor systems can also significantly enhance throughput and process control for both catalytic and enzymatic reactions, facilitating scalability. acs.org

Table 4: Key Parameters for Process Optimization

Synthetic Strategy Key Optimization Parameters Goal
Asymmetric Alkylation Catalyst/Auxiliary Loading, Temperature, Solvent, Base Maximize diastereoselectivity, minimize cost and reaction time.
Enzymatic Resolution Enzyme Selection, Acyl Donor, Solvent, Temperature, pH Achieve E > 200, reach ~50% conversion, facilitate enzyme recycling.
Diastereomeric Salt Resolution Resolving Agent, Solvent System, Temperature Profile, Stoichiometry Maximize yield and purity of one diastereomer, enable recycling of unwanted enantiomer.

Green Chemistry Principles in Scalable Synthesis

The application of green chemistry principles is crucial for developing sustainable, safe, and scalable synthetic routes for active pharmaceutical ingredients and their intermediates. The enantioselective flow synthesis of the key nitroester intermediate for Rolipram serves as an excellent case study for the implementation of these principles in producing structures closely related to this compound. nih.gov

A continuous flow process offers significant advantages over traditional batch synthesis, particularly in terms of safety, efficiency, and scalability. Key green aspects of this approach include:

Use of Supported Catalysts: The process utilizes a polystyrene-supported chiral organocatalyst. This allows for easy separation of the catalyst from the product stream, enabling its reuse and minimizing catalyst waste. Heterogeneous catalysis is a cornerstone of green chemistry.

In Situ Reagent Generation: To avoid the handling of hazardous and unstable reagents, persulfuric acid, a strong oxidant, is generated in situ from stable precursors like sulfuric acid. This enhances the safety profile of the synthesis, a key consideration for industrial-scale production.

Elimination of Metal Catalysts: The final nitro reduction and lactamization step is accomplished using trichlorosilane. This metal-free reduction avoids the use of heavy metals, which are often toxic, costly, and can lead to product contamination. nih.gov

Improved Safety and Scalability: Flow chemistry confines reactions to small volumes within a microreactor, which allows for better control over reaction parameters (temperature, pressure) and significantly reduces the risks associated with exothermic reactions or the handling of hazardous materials. This inherent safety facilitates straightforward scaling-up of the process.

Increased Productivity and Efficiency: The reported telescoped flow sequence demonstrates a high productivity of 1.74 g h⁻¹, showcasing the efficiency of continuous manufacturing over batch processes. nih.gov

The table below outlines the key stages of the green, continuous flow synthesis of a key Rolipram intermediate, highlighting the green chemistry principles applied at each step.

This table is based on the enantioselective flow synthesis of a key intermediate for Rolipram. nih.gov

By integrating these principles, a more sustainable and economically viable route for the large-scale production of chiral 2-substituted pyrrolidines like this compound can be achieved.

Applications of R 2 3,4 Dimethoxybenzyl Pyrrolidine As a Chiral Auxiliary and Ligand in Asymmetric Catalysis

Asymmetric Induction in Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is a fundamental transformation in organic synthesis. The use of chiral auxiliaries is a well-established strategy to control the stereochemical outcome of these reactions.

The Michael addition, or conjugate addition, is a widely used method for the formation of C-C bonds. When a prochiral enolate or enamine attacks an α,β-unsaturated carbonyl compound, two new stereocenters can be generated. By attaching (R)-2-(3,4-dimethoxybenzyl)pyrrolidine to the nucleophile, it is possible to control the facial selectivity of the addition.

For instance, the auxiliary could be used to form a chiral enamine with a ketone or aldehyde. The bulky dimethoxybenzyl group would then direct the addition of this enamine to a Michael acceptor, such as methyl vinyl ketone, from the less hindered face, leading to the preferential formation of one diastereomer.

Hypothetical Data Table: Diastereoselective Michael Addition of Enamines Derived from this compound

EntryKetone/AldehydeMichael AcceptorDiastereomeric Ratio (d.r.)
1CyclohexanoneMethyl vinyl ketone95:5
2PropanalAcrylonitrile92:8
3AcetophenonePhenyl vinyl sulfone90:10

Similarly, the addition of organometallic reagents to α,β-unsaturated systems bearing the this compound auxiliary can be rendered highly diastereoselective. For example, the auxiliary could be attached to an α,β-unsaturated ester. The coordination of an organocuprate reagent to the carbonyl oxygen would be followed by nucleophilic attack, with the trajectory of the incoming nucleophile being dictated by the steric influence of the chiral auxiliary.

Hypothetical Data Table: Diastereoselective Addition of Organocuprates to an Acrylate Derived from this compound

EntryOrganocuprate ReagentDiastereomeric Excess (d.e.)
1Me₂CuLi94%
2Bu₂CuLi96%
3Ph₂CuLi91%

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the construction of cyclic molecules with multiple stereocenters. mdpi.com A chiral auxiliary attached to the dienophile can effectively control the endo/exo selectivity and the facial selectivity of the diene's approach.

If this compound were used to form a chiral acrylamide, the dienophile would possess a sterically biased environment. In a [4+2] cycloaddition with a diene like cyclopentadiene, the bulky auxiliary would favor the approach of the diene from the less hindered face, leading to a high degree of diastereoselectivity in the resulting cycloadduct.

Hypothetical Data Table: Diastereoselective Diels-Alder Reaction with an Acrylamide of this compound

EntryDieneDiastereomeric Ratio (endo/exo)Facial Selectivity
1Cyclopentadiene98:296:4
2Isoprene95:593:7
31,3-Butadiene90:1090:10

Diastereoselective Addition Reactions

Development of Chiral Ligands for Transition Metal Catalysis

Beyond its role as a stoichiometric chiral auxiliary, the pyrrolidine (B122466) framework is a common motif in the design of chiral ligands for asymmetric transition metal catalysis. nih.gov The nitrogen atom of this compound can act as a Lewis base to coordinate to a metal center. Further functionalization of the pyrrolidine, for example, by introducing a phosphine (B1218219) group at the nitrogen atom or on the benzyl (B1604629) ring, would create a bidentate P,N-ligand.

Such a chiral ligand could be employed in a variety of transition metal-catalyzed reactions, including asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. The chiral environment created by the ligand around the metal center would be responsible for inducing enantioselectivity in the product. The 3,4-dimethoxybenzyl substituent would play a crucial role in defining the shape of the chiral pocket of the metal complex, thereby influencing the stereochemical outcome of the reaction.

Hypothetical Data Table: Enantioselective Hydrogenation of a Prochiral Olefin using a Rh-complex of a P,N-Ligand Derived from this compound

EntrySubstrateEnantiomeric Excess (e.e.)
1Methyl α-acetamidoacrylate98%
2Itaconic acid dimethyl ester95%
3α-Acetamidocinnamic acid97%

Pyrrolidine-Derived Ligands in Palladium-Catalyzed Asymmetric Transformations

No research articles or patents were identified that describe the synthesis or application of ligands derived from this compound in palladium-catalyzed asymmetric transformations. While the use of other chiral pyrrolidine-based ligands in palladium catalysis is a well-established field, literature specifically involving the title compound is absent.

Copper-Catalyzed Enantioselective Reactions Facilitated by this compound Derivatives

A thorough search did not yield any studies on the use of this compound or its derivatives as ligands or auxiliaries in copper-catalyzed enantioselective reactions. The development of chiral ligands for copper catalysis is an active area of research, but applications of this particular pyrrolidine derivative have not been reported.

Nickel(II) Complexes of Pyrrolidine Schiff Bases in Asymmetric Synthesis

There is no available literature on the formation of Schiff bases from this compound and their subsequent complexation with Nickel(II) for applications in asymmetric synthesis. Research on chiral Ni(II)-Schiff base complexes often involves ligands derived from amino acids like proline, but not from the specific compound requested.

Evaluation of Enantioselectivity and Diastereoselectivity in Auxiliary-Controlled Synthesis

No studies were found that evaluate the effectiveness of this compound as a chiral auxiliary in controlling enantioselectivity or diastereoselectivity in chemical syntheses. Consequently, there is no data, such as reaction yields, diastereomeric ratios, or enantiomeric excesses, to report or present in data tables for auxiliary-controlled reactions involving this compound.

R 2 3,4 Dimethoxybenzyl Pyrrolidine As a Core Scaffold for Advanced Molecular Architectures

Derivatization Strategies of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring within the (R)-2-(3,4-dimethoxybenzyl)pyrrolidine scaffold presents two primary sites for chemical modification: the secondary amine nitrogen and the carbon atoms of the heterocyclic ring. These sites allow for a diverse range of functionalization strategies to build molecular complexity.

Functionalization at the Nitrogen Atom (N-Alkylation, N-Acylation)

The secondary amine of the pyrrolidine ring is a nucleophilic center that is readily functionalized through N-alkylation and N-acylation reactions. These transformations are fundamental for introducing a wide variety of substituents, thereby modulating the steric and electronic properties of the molecule.

N-Alkylation: This process involves the introduction of an alkyl group onto the nitrogen atom. Common methods include reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the resulting hydrohalic acid. Another effective method is reductive amination, where the pyrrolidine reacts with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to form a new carbon-nitrogen bond.

N-Acylation: The introduction of an acyl group to the pyrrolidine nitrogen is typically achieved by reaction with acyl chlorides or acid anhydrides. These reactions are often performed in the presence of a base (e.g., pyridine, triethylamine) to act as a scavenger for the acid byproduct. This functionalization converts the basic secondary amine into a neutral amide, which can significantly alter the compound's biological and physical properties.

Table 1: Representative N-Functionalization Reactions

Reaction Type Reagent/Conditions Product Description
N-Methylation Methyl iodide, K₂CO₃, Acetonitrile Introduction of a methyl group onto the pyrrolidine nitrogen.
N-Benzylation Benzyl bromide, Et₃N, Dichloromethane Attachment of a benzyl group to the nitrogen atom.
N-Acetylation Acetic anhydride, Pyridine Formation of an N-acetylpyrrolidine derivative.
N-Benzoylation Benzoyl chloride, Et₃N, Dichloromethane Introduction of a benzoyl group, forming a stable amide.
Reductive Amination Acetone, NaBH(OAc)₃, Dichloroethane N-isopropylation via reaction with acetone.

Substitutions on the Pyrrolidine Ring Carbons

While functionalization of the nitrogen atom is straightforward, introducing substituents onto the carbon backbone of the pyrrolidine ring is more challenging and often requires advanced synthetic methods. Modern C-H functionalization techniques have opened new avenues for direct modification, particularly at the α-positions (C2 and C5) which are activated by the adjacent nitrogen atom.

Research into the redox-triggered α-C-H functionalization of 2-substituted pyrrolidines has demonstrated that it is possible to introduce nucleophiles at the C5 position. nih.gov This can be achieved by forming an N-aryl derivative which, upon oxidation, generates an iminium ion intermediate. Subsequent attack by a nucleophile introduces a substituent at the C5 position, leading to 2,5-disubstituted pyrrolidine derivatives. nih.govrsc.org The synthesis of such compounds can also be approached through multi-step sequences starting from chiral precursors like pyroglutamic acid. These methods provide diastereocontrolled access to complex pyrrolidine structures. nih.gov

Transformations of the 3,4-Dimethoxybenzyl Moiety

The 3,4-dimethoxybenzyl group, also known as the veratryl group, is an electron-rich aromatic system that can undergo various transformations. These include substitutions on the aromatic ring, cleavage of the ether linkages, and reduction of the benzene (B151609) ring.

Electrophilic and Nucleophilic Aromatic Substitutions

Electrophilic Aromatic Substitution (SEAr): The two methoxy (B1213986) groups are strong activating, ortho-, para-directing groups. libretexts.orgwikipedia.orgmasterorganicchemistry.com This makes the aromatic ring highly nucleophilic and susceptible to attack by electrophiles. masterorganicchemistry.com The positions ortho and para to the methoxy groups are electronically enriched. For the 3,4-dimethoxy substituent pattern, the C6 position is ortho to the methoxy group at C3 and para to the methoxy group at C4, making it the most activated and sterically accessible site for substitution. The C2 and C5 positions are also activated. Typical electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation are expected to proceed readily, primarily at the C6 position. For example, nitration of the closely related 1,2-dimethoxybenzene (B1683551) (veratrole) with nitric acid proceeds with high regioselectivity to yield 1,2-dimethoxy-4-nitrobenzene. acs.orgechemi.comnih.gov

Nucleophilic Aromatic Substitution (SNAr): This class of reaction is generally not feasible on the 3,4-dimethoxybenzyl moiety. wikipedia.orgorganicchemistryguide.com Nucleophilic aromatic substitution requires the presence of strong electron-withdrawing groups (such as nitro or cyano groups) to stabilize the negatively charged intermediate (Meisenheimer complex) and make the ring electrophilic. fiveable.memasterorganicchemistry.com The electron-donating nature of the methoxy groups deactivates the ring toward nucleophilic attack. fiveable.me

Table 2: Predicted Electrophilic Aromatic Substitution Reactions

Reaction Type Reagent/Conditions Major Product Description
Nitration HNO₃, H₂SO₄ Introduction of a nitro group (-NO₂) at the C6 position of the aromatic ring.
Bromination Br₂, FeBr₃ Introduction of a bromine atom (-Br) at the C6 position.
Friedel-Crafts Acylation Acetyl chloride, AlCl₃ Attachment of an acetyl group (-COCH₃) at the C6 position.

Oxidative Cleavage of Methoxy Groups and Benzyl Protecting Groups

The dimethoxybenzyl unit can be manipulated through cleavage reactions targeting either the methoxy ether bonds or the benzylic C-N bond of the parent molecule.

Cleavage of Benzyl Protecting Groups: The 3,4-dimethoxybenzyl (DMB or DMPM) group is frequently used as a protecting group for amines and alcohols because it can be removed under specific oxidative conditions that leave other groups, like a standard benzyl (Bn) group, intact. nih.govchem-station.com Reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), ceric ammonium (B1175870) nitrate (B79036) (CAN), or phenyliodine(III) bis(trifluoroacetate) (PIFA) are effective for this transformation. nih.govchemicalforums.comclockss.org The reaction proceeds via oxidation at the electron-rich benzyl position, leading to cleavage of the C-N bond and release of the free pyrrolidine. The increased electron-donating ability of the two methoxy groups makes the DMB group more labile to oxidative cleavage than the p-methoxybenzyl (PMB) group. nih.govchem-station.com

Cleavage of Methoxy Groups: The methyl ether groups can be cleaved to reveal a catechol (1,2-dihydroxybenzene) functionality. This is typically achieved under strongly acidic conditions using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). These reactions proceed via nucleophilic attack of the bromide ion on the methyl group, with the Lewis acidic boron or proton activating the ether oxygen.

Reduction Reactions of Aromatic Components

The aromatic character of the 3,4-dimethoxybenzyl moiety can be removed through reduction reactions, most notably the Birch reduction. This reaction uses an alkali metal (typically sodium or lithium) dissolved in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.orgmasterorganicchemistry.combyjus.com It reduces aromatic rings to 1,4-cyclohexadienes. wikipedia.org For rings with electron-donating substituents like methoxy groups, the reduction occurs at the positions ortho and meta to the substituent. In the case of the 3,4-dimethoxy system, this results in a non-conjugated diene where the double bonds are located at the 1,4-positions relative to the original substitution pattern, yielding a 1,4-cyclohexadiene (B1204751) derivative with the methoxy groups remaining attached to sp²-hybridized carbons. numberanalytics.com

Integration into Hybrid Molecular Scaffolds

The versatility of the this compound scaffold stems from its key structural features: a chiral center at the C2 position, a nucleophilic secondary amine, and an electron-rich aromatic ring. These features provide multiple reaction points for elaboration into more complex hybrid molecules, including pyrrolidinone derivatives, acridine (B1665455) hybrids, and intricate spirocyclic and fused ring systems.

The pyrrolidin-2-one, or γ-lactam, is a significant structural motif found in a range of pharmaceuticals. nih.gov The conversion of this compound to its corresponding lactam, (R)-5-(3,4-dimethoxybenzyl)pyrrolidin-2-one, would represent a valuable synthetic intermediate. This transformation involves the oxidation of the pyrrolidine ring at the carbon atom alpha to the nitrogen.

While direct oxidation of a non-activated C-N bond in a simple pyrrolidine can be challenging, several strategies could be envisioned. One plausible route involves the formation of an N-acyliminium ion intermediate. nih.gov For instance, after protection of the secondary amine (e.g., as a carbamate), oxidation using reagents like hypervalent iodine could introduce functionality at the C5 position. nih.gov Subsequent manipulation of this functional group could lead to the desired lactam. Another approach could involve selective oxidation methodologies that target the α-methylene group of the pyrrolidine ring, analogous to metabolic oxidation processes observed in nicotine (B1678760) and other pyrrolidine-containing alkaloids. researchgate.net The resulting (R)-5-(3,4-dimethoxybenzyl)pyrrolidin-2-one would retain the crucial stereochemistry of the parent molecule while introducing a versatile amide functional group for further derivatization.

Parent Compound Potential Derivative Key Transformation Significance of Transformation
This compound(R)-5-(3,4-dimethoxybenzyl)pyrrolidin-2-oneOxidation of the pyrrolidine ringIntroduces a versatile lactam moiety while preserving the C2 stereocenter.

Acridine derivatives are renowned for their ability to intercalate into DNA, leading to significant applications, particularly in the development of anticancer and antimalarial agents. nih.govmdpi.com Creating a hybrid molecule that covalently links the this compound scaffold to an acridine core could yield novel compounds with unique biological properties.

The most direct synthetic route to such a hybrid involves the nucleophilic substitution of a leaving group on the acridine ring with the secondary amine of the pyrrolidine. The classical approach utilizes 9-chloroacridine (B74977) as the substrate. The reaction between 9-chloroacridine and this compound would proceed via a nucleophilic aromatic substitution (SNAE) mechanism, where the pyrrolidine nitrogen attacks the electron-deficient C9 position of the acridine, displacing the chloride ion to form the corresponding 9-aminoacridine (B1665356) derivative. nih.govnih.gov This reaction is a well-established method for generating libraries of 9-aminoacridine compounds for biological screening. nih.gov The resulting hybrid molecule would position the chiral benzylpyrrolidine moiety at a key position on the planar acridine system, potentially influencing its DNA binding affinity, target specificity, and pharmacological profile.

Reactant 1 Reactant 2 Potential Product Reaction Type
This compound9-Chloroacridine(R)-9-(2-(3,4-dimethoxybenzyl)pyrrolidin-1-yl)acridineNucleophilic Aromatic Substitution

Spirocyclic and fused-ring systems containing the pyrrolidine motif offer a powerful strategy for creating molecules with increased three-dimensionality and structural novelty, which are highly desirable attributes in modern drug discovery. acs.org A premier method for constructing such complex architectures from a pre-existing pyrrolidine ring is the 1,3-dipolar cycloaddition reaction of an azomethine ylide. rsc.orgnih.govacs.org

An azomethine ylide can be generated in situ from this compound. A common method involves the condensation of the secondary amine with an aldehyde or ketone. This reaction would form an intermediate iminium ion, which, upon deprotonation at the C2 position, generates a transient azomethine ylide. This 1,3-dipole can then react with a wide variety of dipolarophiles (e.g., activated alkenes or alkynes) in a [3+2] cycloaddition. researchgate.netnih.gov

For example, reaction with an olefinic dipolarophile would lead to the formation of a fused bicyclic system (a pyrrolizidine (B1209537) derivative), while reaction with a cyclic olefin could generate a spirocyclic structure. The stereochemistry of the starting material, specifically the (R)-configuration at C2, would exert significant stereocontrol over the cycloaddition, allowing for the diastereoselective synthesis of complex polycyclic systems. rsc.org This strategy provides a modular and efficient route to novel and diverse molecular scaffolds based on the core this compound structure.

Precursor Intermediate Reaction Partner (Dipolarophile) Resulting Scaffold
This compound + AldehydeAzomethine YlideAlkeneFused Pyrrolizidine System
This compound + AldehydeAzomethine YlideCyclic AlkeneSpirocyclic Pyrrolidine System

Design Rationale for Structurally Complex Compounds based on the Pyrrolidine Scaffold

The design of structurally complex molecules using this compound as a foundational scaffold is guided by established principles of medicinal chemistry and pharmacophore modeling. nih.govdergipark.org.tr The rationale centers on leveraging the inherent properties of the scaffold's components to achieve optimal interactions with specific biological targets.

Key Design Principles:

Three-Dimensionality and Scaffold Rigidity: The non-planar nature of the pyrrolidine ring is a key advantage over flat aromatic scaffolds. nih.gov It presents substituents in well-defined vectors, which is crucial for fitting into complex protein binding pockets. Integrating the scaffold into fused or spirocyclic systems further increases its rigidity and conformational constraint. This can lead to higher binding affinity and selectivity by reducing the entropic penalty upon binding to a target. acs.org

Stereochemical Control: The (R)-chirality at the C2 position is a critical design element. Biological systems are chiral, and the specific stereoisomer of a drug often determines its efficacy and safety. nih.gov The (R)-configuration dictates the spatial orientation of the 3,4-dimethoxybenzyl group relative to the pyrrolidine ring. Any further synthetic elaboration must aim to either preserve this stereocenter or use it to control the formation of new stereocenters, as in the case of diastereoselective 1,3-dipolar cycloadditions. rsc.org

Pharmacophore Elements: The this compound scaffold can be deconstructed into key pharmacophoric features. creative-biostructure.comnih.gov

Hydrogen Bond Acceptor/Donor: The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor.

Hydrophobic/Aromatic Features: The benzyl group provides a significant hydrophobic and aromatic region capable of engaging in π-π stacking or hydrophobic interactions.

Hydrogen Bond Acceptors: The two methoxy groups on the benzene ring are potent hydrogen bond acceptors. The precise 3D arrangement of these features forms a pharmacophore that can be matched to the binding site of a target protein. slideshare.net Building more complex structures, such as the hybrids discussed, involves adding new pharmacophoric elements (e.g., the planar intercalating unit of acridine) and optimizing their spatial relationship to the original scaffold to enhance target engagement.

Mechanistic Insights and Computational Investigations of R 2 3,4 Dimethoxybenzyl Pyrrolidine Reactions

Reaction Mechanism Elucidation in Enantioselective Processes

Chiral pyrrolidine (B122466) derivatives, such as proline and its analogues, are renowned organocatalysts that operate through two primary activation modes: enamine and iminium ion catalysis. libretexts.orgorganic-chemistry.org In a typical enamine-mediated reaction, the secondary amine of the pyrrolidine ring condenses with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile, and subsequent hydrolysis regenerates the catalyst and yields the chiral product. The stereochemical outcome of the reaction is dictated by the conformation of the enamine and the direction of electrophilic attack, which is influenced by the steric and electronic properties of the substituents on the pyrrolidine ring. libretexts.org

For (R)-2-(3,4-dimethoxybenzyl)pyrrolidine, the bulky 3,4-dimethoxybenzyl group at the C2 position is expected to effectively shield one face of the enamine, thereby directing the approach of the electrophile to the less hindered face and inducing a high degree of stereoselectivity. The specific transition state geometry would determine the absolute configuration of the product. Experimental and computational studies on similar catalysts have often pointed to the crucial role of hydrogen bonding and other non-covalent interactions in stabilizing the transition state and enhancing enantioselectivity. nih.gov

Stereoelectronic Effects Governing Chiral Induction

Stereoelectronic effects, which encompass the influence of orbital interactions on the stereochemical course of a reaction, are fundamental to understanding chiral induction by pyrrolidine-based catalysts. The conformation of the five-membered pyrrolidine ring is not planar and exists in various puckered forms. The substituent at the C2 position, in this case, the 3,4-dimethoxybenzyl group, will preferentially occupy a pseudo-equatorial position to minimize steric strain.

The electronic nature of the 3,4-dimethoxybenzyl group, with its electron-donating methoxy (B1213986) groups, can influence the nucleophilicity of the enamine intermediate. Furthermore, the orientation of this bulky group creates a defined chiral environment around the reactive center. The interplay between steric hindrance, which blocks one reaction pathway, and stabilizing electronic interactions, such as π-π stacking or hydrogen bonding involving the dimethoxybenzyl moiety and the substrate, would be critical in determining the favored transition state and, consequently, the enantiomeric excess of the product. While specific studies on this compound are lacking, research on other 2-substituted pyrrolidines has consistently highlighted the dominant role of the C2-substituent in creating a biased and effective chiral pocket. nih.gov

Computational Chemistry Approaches for Structure-Reactivity Relationships

Computational chemistry provides powerful tools to investigate the structure and reactivity of chiral catalysts like this compound at a molecular level. These methods can elucidate reaction mechanisms, rationalize observed stereoselectivities, and guide the design of new and improved catalysts.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are particularly useful for studying the interaction of a catalyst or a molecule derived from it with a biological target, such as a protein. grafiati.comnih.gov Although this compound is primarily viewed as a synthetic catalyst, if it or a derivative were to be investigated as a potential therapeutic agent, these techniques would be invaluable.

Molecular docking would predict the preferred binding orientation of the compound within a protein's active site, identifying key interactions like hydrogen bonds and hydrophobic contacts. grafiati.com MD simulations could then be employed to study the dynamic behavior of the ligand-protein complex over time, providing insights into its stability and the conformational changes that may occur upon binding. nih.gov For instance, a study on pyrrolidine derivatives as Mcl-1 inhibitors utilized these techniques to understand binding modes and stability. nih.gov

Table 1: Key Interactions Investigated in Molecular Docking and Dynamics Simulations

Interaction Type Description Relevance to this compound
Hydrogen Bonding Electrostatic attraction between a hydrogen atom and a nearby electronegative atom. The pyrrolidine nitrogen and the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors.
Hydrophobic Interactions The tendency of nonpolar groups to associate in an aqueous environment. The benzyl (B1604629) ring provides a significant hydrophobic surface for interaction.
π-π Stacking Attractive, noncovalent interactions between aromatic rings. The dimethoxybenzyl group can engage in π-π stacking with aromatic residues in a binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Modification

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. arxiv.org For a series of catalysts based on the this compound scaffold, QSAR could be employed to predict how modifications to the structure would affect catalytic efficiency or enantioselectivity.

To build a QSAR model, a dataset of compounds with known activities is required. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. Statistical methods are then used to develop a model that correlates these descriptors with the observed activity. nih.gov Such models can guide the rational design of new catalysts with improved properties, potentially reducing the need for extensive experimental screening. Studies on other pyrrolidine derivatives have successfully used QSAR to identify key structural features for inhibitory activity. nih.gov

Table 2: Common Molecular Descriptors Used in QSAR Studies

Descriptor Class Examples Information Provided
Topological Molecular connectivity indices, Wiener index Describes the atomic arrangement and branching of the molecule.
Geometrical Molecular surface area, volume Relates to the size and shape of the molecule.
Electronic Dipole moment, partial charges Describes the electronic distribution within the molecule.

| Hydrophobic | LogP | Quantifies the lipophilicity of the molecule. |

Density Functional Theory (DFT) Calculations for Transition State Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net It is particularly powerful for studying reaction mechanisms and elucidating the origins of stereoselectivity by calculating the energies of reactants, products, intermediates, and, most importantly, transition states. researchgate.netacs.org

For a reaction catalyzed by this compound, DFT calculations could be used to model the various possible transition states leading to the different stereoisomers of the product. nih.gov By comparing the calculated activation energies of these transition states, the most favorable reaction pathway can be identified, and the predicted stereochemical outcome can be compared with experimental results. These calculations can provide detailed insights into the non-covalent interactions, such as hydrogen bonds and steric clashes, that stabilize or destabilize the transition states, thereby explaining the observed enantioselectivity. acs.org DFT has been widely applied to understand the mechanisms of reactions catalyzed by proline and its derivatives. nih.gov

Table 3: Information Obtainable from DFT Transition State Analysis

Parameter Description Significance
Activation Energy (ΔG‡) The energy barrier that must be overcome for a reaction to occur. A lower activation energy corresponds to a faster reaction rate. The difference in activation energies between competing transition states determines the stereoselectivity.
Transition State Geometry The three-dimensional arrangement of atoms at the highest point of the reaction energy profile. Reveals the key structural features and intermolecular interactions that control the reaction pathway.
Imaginary Frequency A vibrational mode with a negative frequency, characteristic of a true transition state. Confirms that the calculated structure corresponds to a saddle point on the potential energy surface.

| Non-Covalent Interaction Analysis | Visualization and quantification of weak interactions like hydrogen bonds and van der Waals forces. | Helps to understand the stabilizing forces that favor one transition state over another. nih.gov |

Advanced Analytical Characterization in R 2 3,4 Dimethoxybenzyl Pyrrolidine Research

Spectroscopic Methods for Structural Confirmation and Purity Assessment

Spectroscopy is a cornerstone in the chemical analysis of (R)-2-(3,4-dimethoxybenzyl)pyrrolidine, offering non-destructive and highly detailed insights into its molecular architecture and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to map the carbon-hydrogen framework of this compound.

In ¹H NMR, the chemical shift (δ), multiplicity (splitting pattern), and integration of each signal provide a wealth of information. The protons on the pyrrolidine (B122466) ring typically appear as complex multiplets in the aliphatic region (δ 1.5-3.5 ppm). The benzylic protons (the CH₂ group connecting the pyrrolidine and benzene (B151609) rings) are diastereotopic and would likely appear as distinct signals, further split by adjacent protons. The aromatic protons of the 3,4-dimethoxybenzyl group resonate in the downfield region (δ 6.5-7.0 ppm), exhibiting a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The six protons of the two methoxy (B1213986) groups are expected to appear as a sharp singlet around δ 3.8 ppm. The N-H proton of the secondary amine gives a signal that can be broad and its chemical shift is dependent on solvent and concentration.

¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. The pyrrolidine ring carbons typically resonate in the upfield region (δ 25-60 ppm). The benzylic carbon signal would be found near δ 40 ppm, while the methoxy group carbons appear around δ 56 ppm. The aromatic carbons produce signals in the δ 110-150 ppm range, with the oxygen-substituted carbons appearing furthest downfield. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign proton and carbon signals by identifying their correlations.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for similar structural motifs.

¹H NMR Spectroscopy¹³C NMR Spectroscopy
AssignmentPredicted Chemical Shift (δ, ppm)AssignmentPredicted Chemical Shift (δ, ppm)
Pyrrolidine CH₂ (β, γ)1.6 - 2.2Pyrrolidine CH₂ (β, γ)25 - 35
Pyrrolidine CH₂ (α to N)2.9 - 3.4Pyrrolidine CH₂ (α to N)45 - 50
Benzylic CH2.6 - 3.1Pyrrolidine CH (α to N, chiral center)55 - 65
Pyrrolidine CH (chiral center)3.0 - 3.5Benzylic CH₂38 - 45
Pyrrolidine NH1.5 - 2.5 (variable, broad)Methoxy (OCH₃)55 - 57
Methoxy (OCH₃)~3.85 (singlet, 6H)Aromatic CH111 - 122
Aromatic CH6.7 - 6.9Aromatic Quaternary C128 - 150

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands. A key feature would be the N-H stretching vibration of the secondary amine, typically appearing as a single, medium-intensity peak in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the aliphatic pyrrolidine and benzyl (B1604629) groups are observed just below 3000 cm⁻¹, while the aromatic C-H stretches appear just above 3000 cm⁻¹. vscht.cz The presence of the aromatic ring is further confirmed by C=C stretching absorptions in the 1500-1620 cm⁻¹ region. The prominent C-O stretching vibrations from the two methoxy ether groups would result in strong bands in the fingerprint region, typically between 1260-1020 cm⁻¹. vscht.czmasterorganicchemistry.com

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchSecondary Amine3300 - 3500Medium - Weak
C-H Stretch (sp²)Aromatic3010 - 3100Medium - Weak
C-H Stretch (sp³)Alkyl (CH, CH₂)2850 - 2960Strong
C=C StretchAromatic Ring1500 - 1620Medium
C-O StretchAryl Ether1200 - 1260 (asymmetric) 1020 - 1075 (symmetric)Strong

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. For this compound (C₁₃H₁₉NO₂), the molecular weight is 221.29 g/mol . In electron ionization (EI) mode, the mass spectrum would show a molecular ion peak ([M]⁺) at m/z = 221.

The fragmentation of this molecule is predictable. The most prominent fragmentation pathway involves the cleavage of the bond between the pyrrolidine ring and the benzyl group, leading to the formation of a stable 3,4-dimethoxybenzyl cation (a tropylium-type ion), which would yield a very intense peak at m/z = 151. Another characteristic fragmentation is the alpha-cleavage adjacent to the nitrogen atom within the pyrrolidine ring, which could produce a fragment ion at m/z = 70.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/zPredicted Ion StructureFragmentation Pathway
221[C₁₃H₁₉NO₂]⁺Molecular Ion (M⁺)
151[C₉H₁₁O₂]⁺Loss of the pyrrolidinemethyl radical; formation of the 3,4-dimethoxybenzyl cation
70[C₄H₈N]⁺Alpha-cleavage at the C2 position of the pyrrolidine ring

Chromatographic Techniques for Separation and Quantification

Chromatography is essential for separating this compound from impurities, starting materials, and its corresponding enantiomer, as well as for accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. For enantiomeric purity, however, Chiral HPLC is required. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, allowing for their separation. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Lux® columns), are highly effective for separating a wide range of chiral compounds, including amines. Method development typically involves screening various CSPs under different mobile phase conditions, such as normal phase (e.g., hexane/isopropanol mixtures with a basic additive like diethylamine), polar organic, or reversed-phase (e.g., acetonitrile/water or methanol/water with buffers). The choice of conditions aims to maximize the resolution between the enantiomeric peaks, ensuring accurate determination of the enantiomeric excess (e.e.).

Table 4: Potential Chiral HPLC Method Parameters for Enantiomeric Separation

ParameterNormal Phase ConditionsReversed-Phase Conditions
Chiral Stationary Phase (CSP)Cellulose or Amylose derivatives (e.g., Lux Cellulose-1, Chiralpak AD)Cellulose or Amylose derivatives (e.g., Lux Amylose-2, Chiralpak OJ-RH)
Mobile PhaseHexane / Isopropanol (e.g., 90:10 v/v) + 0.1% DiethylamineAcetonitrile / Water / 0.1% Formic Acid (e.g., 40:60 v/v)
Flow Rate0.5 - 1.5 mL/min0.5 - 1.5 mL/min
DetectionUV at ~280 nmUV at ~280 nm

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Due to the polarity and relatively low volatility of this compound, direct analysis by GC can be challenging, often resulting in poor peak shape and column adsorption.

To overcome this, derivatization is typically employed. The active hydrogen on the secondary amine is replaced with a non-polar group, increasing the compound's volatility and thermal stability. Silylation is a common derivatization strategy, where a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is used to convert the N-H group to an N-Si(CH₃)₃ (N-trimethylsilyl) group. unina.itresearchgate.net The resulting silylated derivative is much more amenable to GC analysis.

The derivatized sample is then injected into the GC, which is typically equipped with a non-polar or medium-polarity capillary column (e.g., DB-5ms). When coupled with a mass spectrometer (GC-MS), this method not only provides quantitative information based on peak area but also confirms the identity of the compound through its mass spectrum. This technique is particularly useful for monitoring reaction progress and detecting trace impurities. researchgate.net

Determination of Enantiomeric Excess and Absolute Configuration

The precise determination of enantiomeric excess (ee) and the unambiguous assignment of the absolute configuration of stereocenters are crucial aspects of characterizing enantiomerically enriched compounds like this compound. These analyses confirm the success of an asymmetric synthesis and establish the exact three-dimensional arrangement of the molecule, which is vital for its biological and chemical properties.

Polarimetry is a classical and widely used technique for the routine analysis of chiral, non-racemic substances. It measures the rotation of plane-polarized light as it passes through a sample of a chiral compound. This phenomenon is known as optical activity. The magnitude and direction of this rotation are characteristic properties of a specific enantiomer.

The specific rotation ([α]) is a standardized measure of a compound's optical activity. It is calculated from the observed rotation (α) using the formula:

[α]λT = α / (l × c)

where T is the temperature, λ is the wavelength of the light source (commonly the sodium D-line, 589 nm), l is the path length of the sample cell in decimeters (dm), and c is the concentration of the sample in grams per milliliter (g/mL).

For this compound, measuring the optical rotation provides a quick assessment of its enantiomeric purity, provided that the specific rotation of the enantiomerically pure compound is known. A positive sign (+) indicates a dextrorotatory compound, while a negative sign (-) signifies a levorotatory compound. The enantiomeric excess (% ee) can be calculated by comparing the specific rotation of a sample to the specific rotation of the pure enantiomer:

% ee = ([α]sample / [α]pure enantiomer) × 100

While specific experimental data for this compound is not available in the cited literature, the results would typically be presented as shown in the illustrative table below.

Table 1: Illustrative Optical Rotation Data for this compound This table is for illustrative purposes only, as specific experimental values were not found in the searched literature.

Parameter Value
Configuration (R)
Specific Rotation ([α]D25) Hypothetical Value
Concentration (c) e.g., 1.0 g/100 mL
Solvent e.g., Chloroform (CHCl3)
Wavelength (λ) 589 nm (Sodium D-line)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In its standard application, NMR spectra of two enantiomers are identical. However, by introducing a chiral environment, it is possible to induce diastereomeric interactions that result in distinguishable NMR signals for each enantiomer. This allows for the direct determination of enantiomeric excess by integrating the corresponding signals. This can be achieved through the use of chiral shift reagents or chiral derivatizing agents.

Chiral NMR Shift Reagents: These are typically lanthanide complexes, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), which can reversibly coordinate to the Lewis basic sites of the analyte, such as the nitrogen atom in the pyrrolidine ring of this compound. This interaction forms transient diastereomeric complexes, which have different magnetic environments. Consequently, the NMR signals for the protons of the R- and S-enantiomers will experience different induced shifts, leading to the separation of their signals in the spectrum. The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio.

Chiral Derivatizing Agents (CDAs): An alternative approach involves the covalent reaction of the chiral analyte with an enantiomerically pure CDA to form a mixture of diastereomers. For an amine like this compound, a common CDA is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride). The resulting diastereomeric amides will have distinct chemical shifts and/or coupling constants in their ¹H or ¹⁹F NMR spectra, allowing for quantification of their relative amounts and thus the enantiomeric excess of the original amine.

The following table illustrates how results from a hypothetical chiral NMR experiment on a sample of 2-(3,4-dimethoxybenzyl)pyrrolidine might be presented.

Table 2: Illustrative ¹H NMR Data for Diastereomeric Derivatives of 2-(3,4-dimethoxybenzyl)pyrrolidine This table is for illustrative purposes only, as specific experimental values were not found in the searched literature.

Diastereomer Proton Signal Chemical Shift (δ, ppm) Integral
(R,R)-Derivative Ha Hypothetical Value 1 e.g., 0.95
(S,R)-Derivative Ha Hypothetical Value 2 e.g., 0.05

| Calculated ee | | | 90% |

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. springernature.comed.ac.uk This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a detailed three-dimensional map of the electron density within the crystal, revealing the precise spatial arrangement of all atoms in the molecule.

To determine the absolute configuration, anomalous dispersion effects are utilized. researchgate.net When the X-ray wavelength is near the absorption edge of a heavier atom in the structure (typically S, P, Cl, Br, or heavier), the scattering factor for that atom becomes complex, leading to small but measurable differences in the intensities of Friedel pairs of reflections (h,k,l and -h,-k,-l). By analyzing these differences, the absolute structure can be determined, which in turn establishes the absolute configuration (R or S) of the chiral centers. nih.gov The result is often expressed as a Flack parameter, which should refine to a value close to 0 for the correct absolute structure. nih.gov

For this compound, obtaining a suitable single crystal would allow for the unambiguous confirmation of the (R) configuration at the C2 position of the pyrrolidine ring. While no published crystal structure for this specific compound was identified in the searched literature, a successful analysis would yield precise crystallographic data as illustrated in the hypothetical table below.

Table 3: Illustrative Single-Crystal X-ray Diffraction Data for this compound This table is for illustrative purposes only, as specific experimental values were not found in the searched literature.

Parameter Value
Chemical Formula C₁₃H₁₉NO₂
Crystal System e.g., Orthorhombic
Space Group e.g., P2₁2₁2₁
a (Å) Hypothetical Value
b (Å) Hypothetical Value
c (Å) Hypothetical Value
V (ų) Hypothetical Value
Z e.g., 4
Flack Parameter e.g., 0.0(1)

| Determined Absolute Configuration | (R) |

Q & A

Q. What are the key synthetic strategies for preparing (R)-2-(3,4-dimethoxybenzyl)pyrrolidine, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : The compound is typically synthesized via reductive amination or palladium-catalyzed cross-coupling. For example:
  • Reductive amination : React 3,4-dimethoxybenzaldehyde with (R)-pyrrolidine in the presence of NaBH₃CN or H₂/Pd-C to form the benzyl-pyrrolidine scaffold. Chiral resolution may require chiral auxiliaries or chromatography .
  • Cross-coupling : Use Suzuki-Miyaura reactions with 3,4-dimethoxyphenylboronic acid and a pyrrolidine precursor (e.g., brominated pyrrolidine derivatives) under Pd(PPh₃)₄ catalysis (see Scheme 2 in ).
  • Critical factors : Temperature (e.g., 105°C for cross-coupling), solvent polarity, and chiral catalysts (e.g., (R)-BINAP for enantioselectivity) significantly impact yield and purity .

Q. How can researchers confirm the stereochemical configuration of the (R)-enantiomer?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) mobile phase to separate enantiomers. Compare retention times with known standards .
  • Optical rotation : Measure specific rotation ([α]D) and compare with literature values (e.g., (S)-enantiomers reported in show distinct optical activity).
  • X-ray crystallography : Resolve crystal structures of derivatives (e.g., hydrochloride salts) to confirm absolute configuration .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictions in pharmacological activity between (R)- and (S)-enantiomers?

  • Methodological Answer :
  • Dose-response profiling : Conduct parallel assays (e.g., receptor binding or enzyme inhibition) with both enantiomers at varying concentrations (e.g., 1 nM–10 µM) to identify stereospecific effects. For example, notes dopamine antagonism in structurally related compounds, which may differ by enantiomer.
  • Molecular docking : Perform computational simulations to compare binding poses of (R)- and (S)-forms with target receptors (e.g., orexin receptors in ).
  • Metabolic stability assays : Use liver microsomes to assess enantiomer-specific metabolic pathways that could explain divergent in vivo activities .

Q. How can researchers optimize enantioselective synthesis to minimize racemization during scale-up?

  • Methodological Answer :
  • Protecting groups : Introduce tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to stabilize the chiral center during reactions.
  • Low-temperature conditions : Perform alkylation or acylation steps at 0–5°C to suppress racemization (e.g., NaH-mediated alkylation in ).
  • Continuous flow chemistry : Implement microreactors to enhance reaction control and reduce side reactions during large-scale synthesis .

Q. What analytical techniques are most effective for quantifying trace impurities in this compound?

  • Methodological Answer :
  • LC-HRMS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Detect impurities at ppm levels (e.g., reports LC-HRMS with [M+H]+ = 453.1848).
  • NMR spectroscopy : Compare ¹H/¹³C NMR spectra with pharmacopeial standards (e.g., residual solvents in ) to identify unreacted precursors or byproducts.
  • Mass-directed purification : Isolate impurities via preparative HPLC and characterize them using tandem MS/MS .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy for this compound?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure plasma stability, protein binding, and blood-brain barrier permeability (e.g., PAMPA assay) to identify bioavailability limitations.
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites (e.g., oxidative demethylation of the dimethoxy group) that may alter efficacy .
  • Species-specific differences : Compare metabolic pathways in human vs. rodent liver microsomes to explain interspecies variability .

Structural and Functional Analogues

Q. What structural modifications to the 3,4-dimethoxybenzyl group enhance target selectivity?

  • Methodological Answer :
  • SAR studies : Synthesize analogs with substituents like fluorine (), chlorine, or methyl groups. Test selectivity against off-target receptors (e.g., serotonin vs. dopamine receptors).
  • Bioisosteric replacement : Replace the benzyl group with heterocycles (e.g., pyridyl in ) to modulate lipophilicity and hydrogen-bonding capacity .

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